(R)-Eucomol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C17H16O6 |

|---|---|

Molecular Weight |

316.30 g/mol |

IUPAC Name |

(3R)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m1/s1 |

InChI Key |

BLSFQQNRFOVLGQ-QGZVFWFLSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@]2(COC3=CC(=CC(=C3C2=O)O)O)O |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on (R)-Eucomol: Chemical Structure, Properties, and Biological Activities

(R)-Eucomol is a naturally occurring homoisoflavonoid, a class of organic compounds characterized by a 16-carbon skeleton. First isolated from Eucomis bicolor, this compound has garnered interest within the scientific community for its cytotoxic activities against various cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, along with detailed experimental protocols for its synthesis, isolation, and characterization.

Chemical Structure and Physicochemical Properties

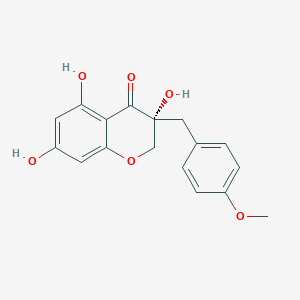

This compound, with the IUPAC name (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one, is a chiral molecule belonging to the flavonoid family. Its structure features a chromanone core with a benzyl group at the C3 position.

Diagram of the Chemical Structure of this compound

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₆ | PubChem[1] |

| Molecular Weight | 316.31 g/mol | BioCrick[2] |

| IUPAC Name | (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one | PubChem[1] |

| CAS Number | 118204-64-1 | MedChemExpress[3] |

| Appearance | Powder | BioCrick[2] |

| Purity | >98% | BioCrick[2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick[2] |

| XLogP3 (Computed) | 2.4 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 96.2 Ų | PubChem[1] |

| Storage | Desiccate at -20°C | BioCrick[2] |

Biological Activity and Potential Signaling Pathways

This compound has demonstrated cytotoxic activity against several cancer cell lines.[3] While the precise molecular mechanisms are still under investigation, research on homoisoflavonoids suggests potential interactions with key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Cytotoxicity

Quantitative data on the cytotoxic effects of Eucomol are summarized below.

| Cell Line | IC₅₀ Value (µg/mL) | Cancer Type |

| KB | Data not specified | Oral Carcinoma |

| P-388 | Data not specified | Murine Leukemia |

| KKU-M156 | 7.12 | Cholangiocarcinoma |

| HepG2 | 25.76 | Liver Carcinoma |

Potential Signaling Pathways

Studies on homoisoflavonoids suggest that their biological activities may be mediated through the modulation of several signaling pathways:

-

Protein Tyrosine Kinase (PTK) Inhibition : Some naturally occurring homoisoflavonoids have been identified as potent inhibitors of protein tyrosine kinases, such as c-Src.[4] These kinases are crucial components of signaling pathways that regulate cell growth and proliferation.

-

NF-κB and p38 MAPK Signaling : Certain homoisoflavonoids have been shown to interact with inosine monophosphate dehydrogenase 2 (IMPDH2), which can impact downstream inflammatory signaling pathways like NF-κB and p38 MAPK.[2] Flavonoids, in general, have been reported to inhibit the p38 MAPK pathway.[5]

Diagram of a Plausible Signaling Pathway Modulated by Homoisoflavonoids

Caption: Plausible signaling pathway modulated by homoisoflavonoids.

Experimental Protocols

Detailed methodologies for the synthesis, isolation, and biological evaluation of this compound are crucial for further research and development.

Synthesis of (±)-Eucomol

The synthesis of racemic Eucomol can be achieved through a multi-step process starting from 5,7-dihydroxychroman-4-one.

Workflow for the Synthesis of (±)-Eucomol

Caption: General workflow for the chemical synthesis of (±)-Eucomol.

Methodology:

-

Condensation: 5,7-Dihydroxychroman-4-one is condensed with anisaldehyde in the presence of acetic anhydride to yield eucomin diacetate.

-

Epoxidation: The resulting eucomin diacetate is subjected to epoxidation to form an epoxide intermediate.

-

Hydrogenation: The epoxide intermediate is then hydrogenated to yield (±)-Eucomol.

Note: Asymmetric synthesis of a derivative, 5,7-O-dimethyleucomol, has been achieved via enantioselective oxidation of an enol phosphate using a chiral Sharpless reagent, suggesting a potential route to enantiomerically pure this compound.[6]

Isolation from Natural Sources

This compound is naturally found in the bulbs of plants such as Eucomis bicolor. The following is a general protocol for its isolation.

Methodology:

-

Extraction: Dried and powdered bulbs are extracted with a suitable solvent, such as dichloromethane or ethanol.[7]

-

Fractionation: The crude extract is then subjected to fractionation using column chromatography with silica gel, often with a gradient of hexane and ethyl acetate.[3]

-

Purification: Further purification is achieved through techniques like Sephadex LH-20 column chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.[2]

Characterization

The structure of the isolated or synthesized this compound is confirmed using a combination of spectroscopic techniques.

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy is used to identify functional groups, while UV spectroscopy provides information about the chromophore system.

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against cancer cell lines like KB and P-388 can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Seeding: Cells (e.g., KB or P-388) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ value is determined.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further studies are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. A Flow Cytometry-Based Cytotoxicity Assay for the Assessment of Human NK Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Naturally occurring homoisoflavonoids function as potent protein tyrosine kinase inhibitors by c-Src-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids inhibit high glucose-induced up-regulation of ICAM-1 via the p38 MAPK pathway in human vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

(R)-Eucomol: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

(R)-Eucomol , a naturally occurring homoisoflavonoid, has garnered attention within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, and known biological effects, including cytotoxic and antibacterial activities, supported by available experimental data.

Chemical and Physical Properties

This compound is classified as a flavonoid derivative. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 118204-64-1 |

| Molecular Formula | C₁₇H₁₆O₆ |

| Molecular Weight | 316.31 g/mol |

| Appearance | Solid |

| Source | Isolated from the bulbs of Eucomis bicolor and other Eucomis species. |

Biological Activities

Current research indicates that this compound exhibits cytotoxic effects against certain cancer cell lines and possesses marginal antibacterial properties.

Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human epidermoid carcinoma (KB) and murine lymphocytic leukemia (P-388) cell lines. While specific IC50 values from comprehensive dose-response studies are not widely published in readily available literature, the compound is recognized for its potential as an antiproliferative agent.

Experimental Protocol: General Cytotoxicity Assay (MTT Assay)

A standard method to assess the cytotoxic activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following provides a generalized protocol:

-

Cell Culture: KB or P-388 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

Logical Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxic activity of this compound.

Antibacterial Activity

This compound has been reported to exhibit marginal antibacterial activity. Specific details regarding the bacterial strains tested and the extent of inhibition are not extensively documented in publicly accessible sources.

Experimental Protocol: General Antibacterial Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of an antibacterial agent can be determined using the broth microdilution method.

-

Bacterial Culture: The test bacteria (e.g., Staphylococcus aureus and Escherichia coli) are cultured in a suitable broth medium to a standardized cell density.

-

Compound Preparation: A stock solution of this compound is prepared and serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visually inhibits the growth of the bacteria.

The Biosynthetic Pathway of (R)-Eucomol in Eucomis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Eucomol is a homoisoflavonoid, a class of secondary metabolites found in a limited number of plant families, including the Hyacinthaceae, to which the genus Eucomis belongs. These compounds have garnered significant interest due to their diverse biological activities, including anti-inflammatory and potential anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound in Eucomis, detailing the known and putative enzymatic steps, summarizing available quantitative data, and outlining relevant experimental protocols.

Core Biosynthetic Pathway

The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route in plant secondary metabolism. The pathway proceeds through the formation of a key chalcone intermediate, which then undergoes a series of modifications to yield the characteristic homoisoflavonoid skeleton.

Phenylpropanoid Pathway and Chalcone Formation

The initial steps of the pathway involve the conversion of the amino acid L-phenylalanine to 4-coumaroyl-CoA. This part of the pathway is well-established and involves the following key enzymes:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming 4-coumaroyl-CoA.

The first committed step in flavonoid and, by extension, homoisoflavonoid biosynthesis is the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by Chalcone Synthase (CHS) . This reaction forms a naringenin chalcone intermediate.[1][2][3]

Formation of the Homoisoflavonoid Skeleton

The conversion of the chalcone intermediate to the homoisoflavonoid scaffold is a key, yet not fully elucidated, step. It is proposed that a one-carbon unit is added to the chalcone backbone. Isotopic labeling studies in Eucomis bicolor have shown that the methyl group of methionine is the source of this additional carbon atom, and that a 2'-methoxychalcone is a likely intermediate.[4][5] This suggests the involvement of an O-methyltransferase (OMT) acting on the chalcone.

The precise mechanism of the subsequent rearrangement and cyclization to form the 3-benzyl-chroman-4-one core of homoisoflavonoids is still speculative. It is hypothesized to involve an uncharacterized "homoisoflavonoid synthase" enzyme system.

Tailoring Steps to this compound

Following the formation of the basic homoisoflavonoid skeleton, a series of tailoring reactions, including hydroxylations and methylations, are required to produce this compound. Based on the structure of this compound (3,5,7-trihydroxy-3-(4-methoxybenzyl)-chroman-4-one), the following enzymatic activities are proposed:

-

Hydroxylation: A hydroxylation at the C-3 position of the chroman-4-one ring is necessary. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450) .

-

O-Methylation: The hydroxyl group at the 4'-position of the benzyl moiety is methylated. This reaction is catalyzed by a specific O-methyltransferase (OMT) , using S-adenosyl-L-methionine (SAM) as the methyl donor.

The stereospecific formation of the (R)-enantiomer at the C-3 position suggests the involvement of a stereospecific enzyme in the hydroxylation or a subsequent step.

Quantitative Data

Currently, there is a significant lack of quantitative data specifically for the enzymes involved in the this compound biosynthetic pathway in Eucomis. The following table summarizes the types of data that would be crucial for a complete understanding and potential bioengineering of this pathway.

| Parameter | Description | Relevance |

| Enzyme Kinetics (Km, kcat) | Michaelis constant (Km) and turnover number (kcat) for each enzyme with its respective substrate(s). | Provides insights into enzyme efficiency, substrate affinity, and reaction rates. Essential for metabolic modeling and identifying rate-limiting steps. |

| Substrate & Product Concentrations | In vivo concentrations of pathway intermediates and final products in different tissues and developmental stages of Eucomis. | Helps to understand the metabolic flux and regulation of the pathway. |

| Gene Expression Levels | Transcript abundance of the genes encoding the biosynthetic enzymes. | Correlating gene expression with metabolite accumulation can help identify key regulatory points in the pathway. |

Experimental Protocols

Detailed experimental protocols for the characterization of the specific enzymes of the this compound pathway in Eucomis are not yet established. However, the following general methodologies can be adapted for this purpose.

Enzyme Assays

Objective: To determine the activity and kinetic parameters of the biosynthetic enzymes.

General Protocol for an O-Methyltransferase (OMT) Assay:

-

Enzyme Extraction: Homogenize Eucomis tissue (e.g., bulbs, where homoisoflavonoids are known to accumulate) in an appropriate extraction buffer. Purify the target OMT using chromatographic techniques (e.g., affinity chromatography if an antibody is available, or a combination of ion-exchange and size-exclusion chromatography).

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified enzyme fraction.

-

The putative substrate (e.g., a hydroxylated homoisoflavonoid intermediate).

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

A suitable buffer at optimal pH and temperature.

-

-

Incubation: Incubate the reaction mixture for a defined period.

-

Reaction Termination and Product Extraction: Stop the reaction (e.g., by adding acid) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Analysis: Analyze the product formation using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the methylated product.

-

Kinetic Analysis: Vary the substrate concentration while keeping the enzyme and SAM concentrations constant to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Gene Identification and Expression Analysis

Objective: To identify the genes encoding the biosynthetic enzymes and study their expression patterns.

Workflow:

-

Transcriptome Sequencing: Perform RNA sequencing (RNA-seq) on different tissues of Eucomis to generate a comprehensive transcriptome.

-

Candidate Gene Identification: Search the transcriptome for sequences with homology to known CHS, OMT, and CYP450 genes from other plant species.

-

Gene Expression Analysis: Analyze the RNA-seq data to determine the expression levels of candidate genes in different tissues and under various conditions (e.g., developmental stages, stress).

-

Quantitative Real-Time PCR (qRT-PCR): Validate the differential expression of candidate genes identified from the RNA-seq data.

Conclusion and Future Directions

The biosynthetic pathway of this compound in Eucomis is a promising area of research with potential applications in drug development and biotechnology. While the general framework of the pathway is understood to proceed from the phenylpropanoid pathway via a chalcone intermediate, the specific enzymes responsible for the key steps of homoisoflavonoid skeleton formation and subsequent tailoring reactions in Eucomis remain to be elucidated. Future research should focus on the isolation and functional characterization of these enzymes, including the putative "homoisoflavonoid synthase," as well as the specific hydroxylases and methyltransferases. The application of modern 'omics' technologies, such as genomics, transcriptomics, and proteomics, will be instrumental in identifying the corresponding genes and understanding the regulation of this important biosynthetic pathway. The elucidation of the complete pathway will pave the way for the heterologous production of this compound and related compounds, enabling further investigation of their therapeutic potential.

References

- 1. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 3. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of (R)-Eucomol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the biological activities of various flavonoids and related compounds. However, specific data for the (R)-enantiomer of Eucomol is limited. This guide synthesizes the available information on "Eucomol," with the acknowledgment that the stereochemistry is not always specified in the cited literature. Where specific data for (R)-Eucomol is unavailable, general principles and methodologies are provided for context.

Introduction

This compound is a flavonoid derivative that has been noted for its potential biological activities. As with many natural products, its therapeutic potential is an area of active investigation. This document provides a technical overview of the known biological activities of Eucomol, with a focus on its cytotoxic effects. It includes available quantitative data, detailed experimental protocols, and visual representations of relevant workflows and potential signaling pathways.

Quantitative Biological Activity Data

The cytotoxic activity of Eucomol has been evaluated against several cancer cell lines. The available data is summarized in the table below. It is important to note that the specific stereoisomer was not defined in the study providing these IC50 values.

Table 1: Cytotoxic Activity of Eucomol

| Cell Line | Cancer Type | IC50 (µg/mL) |

| KKU-M156 | Cholangiocarcinoma | 7.12[1] |

| HepG2 | Hepatocellular Carcinoma | 25.76[1] |

| KB | Human Epidermoid Carcinoma | Activity Reported (No IC50)[2] |

| P-388 | Murine Leukemia | Activity Reported (No IC50)[2] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the biological activities of compounds like this compound.

3.1. Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

-

Cell Culture:

-

Human cancer cell lines (e.g., HepG2, KKU-M156) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations.

-

The culture medium is removed from the wells and replaced with medium containing various concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are also included.

-

The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Following incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.

-

The medium containing MTT is then removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the compound concentration.

-

3.2. Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Culture:

-

Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.

-

The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

-

Assay Procedure:

-

This compound is serially diluted in broth medium in a 96-well microtiter plate.

-

The standardized bacterial suspension is added to each well.

-

Positive (broth with bacteria) and negative (broth only) controls are included.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Visualizations: Workflows and Signaling Pathways

4.1. Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the cytotoxic activity of a test compound.

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

4.2. Hypothetical Signaling Pathway for Flavonoid-Induced Apoptosis

While the specific signaling pathways affected by this compound have not been elucidated, many flavonoids exert their cytotoxic effects by inducing apoptosis. The diagram below illustrates a plausible, hypothetical pathway.

Caption: A representative diagram of intrinsic and extrinsic apoptosis pathways potentially activated by a cytotoxic flavonoid.

Conclusion

The available data suggests that Eucomol possesses cytotoxic properties against various cancer cell lines. However, there is a clear need for further research to specifically characterize the biological activities of the (R)-enantiomer. Future studies should focus on determining the IC50 and MIC values of this compound against a broader range of cancer cell lines and microbial strains, elucidating its precise mechanism of action, and identifying the specific signaling pathways it modulates. Such research will be invaluable for assessing its potential as a lead compound in drug development.

References

(R)-Eucomol: A Flavonoid Derivative with Therapeutic Potential

(R)-Eucomol is a naturally occurring homoisoflavonoid, a type of flavonoid derivative, found in plants of the genus Eucomis. This technical guide provides an in-depth overview of this compound, summarizing its biochemical properties, and exploring its potential therapeutic applications based on available research. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, experimental methodologies, and illustrating key biological pathways.

Introduction to this compound

This compound belongs to the homoisoflavonoid class of phenolic compounds, characterized by a C16 skeleton (C6-C1-C6-C3). It is an enantiomer of Eucomol, with the (R) configuration at the C3 chiral center. First isolated from Eucomis bicolor, this compound has garnered interest for its potential biological activities, which are characteristic of flavonoids, including anti-inflammatory, antioxidant, and cytotoxic effects. This guide will delve into the available scientific data to provide a comprehensive understanding of this promising flavonoid derivative.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆O₆ | PubChem |

| Molecular Weight | 316.31 g/mol | PubChem |

| IUPAC Name | (3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]chroman-4-one | PubChem |

| CAS Number | 118204-64-1 | BioCrick |

| Appearance | Powder | BioCrick |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |

Biological Activities and Quantitative Data

While specific quantitative data for this compound is limited in publicly available literature, research on related homoisoflavonoids and extracts from Eucomis species provides valuable insights into its potential efficacy. The following tables summarize the available quantitative data for the biological activities of Eucomis extracts and related homoisoflavonoids. It is important to note that this data is not specific to this compound unless otherwise stated and should be interpreted as indicative of the potential activities of this class of compounds.

Anti-inflammatory Activity

Homoisoflavonoids are known to exhibit anti-inflammatory effects, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Eucomis autumnalis Extracts [1]

| Extract Source | COX-1 IC₅₀ (µg/mL) | COX-2 IC₅₀ (µg/mL) |

| Leaves | >100 | >100 |

| Bulbs | 25.5 | 16.5 |

| Roots | 12.5 | 8.5 |

Note: The specific homoisoflavonoids responsible for this activity in the extracts were not identified in the study.

Cytotoxic Activity

Some homoisoflavonoids have demonstrated cytotoxic activity against various cancer cell lines. While a commercial vendor notes that this compound shows cytotoxic activity against KB and P-388 cells, specific IC₅₀ values are not provided in the available literature.

Further research is required to determine the specific cytotoxic profile of this compound.

Antioxidant Activity

Flavonoids are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals.

Specific IC₅₀ values for the antioxidant activity of this compound are not currently available in the literature. However, homoisoflavonoids, in general, are recognized for their antioxidant potential.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the biological activities of this compound and related compounds.

Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction mixture typically contains Tris-HCl buffer (pH 8.0), a heme cofactor, and the test compound (dissolved in a suitable solvent like DMSO).

-

Incubation: The enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at 37°C.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE₂) is measured. This can be done using various methods, such as an enzyme-linked immunosorbent assay (ELISA) or by monitoring oxygen consumption using an oxygen electrode.

-

Calculation of IC₅₀: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀) is calculated from the dose-response curve.

Lipoxygenase (LOX) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against lipoxygenase enzymes (e.g., 5-LOX, 15-LOX).

Methodology:

-

Enzyme Source: Soybean lipoxygenase is commonly used as a model enzyme.

-

Substrate: Linoleic acid or arachidonic acid serves as the substrate.

-

Reaction Monitoring: The activity of the enzyme is monitored by measuring the formation of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.

-

Inhibition Assay: The test compound is pre-incubated with the enzyme before the addition of the substrate.

-

Data Analysis: The initial rate of the reaction is measured in the presence and absence of the inhibitor. The percentage of inhibition is calculated, and the IC₅₀ value is determined from the dose-response curve.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., KB, P-388) are cultured in appropriate media and conditions.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formation of Formazan: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Calculation of Cell Viability and IC₅₀: Cell viability is expressed as a percentage of the control (untreated cells). The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways

The precise signaling pathways modulated by this compound have not yet been elucidated. However, based on the known mechanisms of other flavonoids and homoisoflavonoids, it is plausible that this compound may influence key inflammatory and cell survival pathways.

Putative Anti-inflammatory Signaling Pathway

Flavonoids are known to interfere with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. Inhibition of this pathway leads to a reduction in the expression of pro-inflammatory genes, including those for COX-2 and various cytokines.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for screening natural products like this compound for biological activity.

Caption: General workflow for evaluating the bioactivity of this compound.

Conclusion and Future Directions

This compound, as a member of the homoisoflavonoid family, holds promise as a lead compound for the development of new therapeutic agents. The available data on related compounds and extracts from its natural sources suggest potential anti-inflammatory, cytotoxic, and antioxidant activities. However, a significant knowledge gap exists regarding the specific quantitative efficacy and the precise molecular mechanisms of this compound.

Future research should focus on:

-

Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.

-

Quantitative Bioassays: Determining the IC₅₀ values of this compound in a range of anti-inflammatory, antioxidant, and anticancer assays.

-

Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound to understand its molecular targets.

-

In Vivo Studies: Evaluating the efficacy and safety of this compound in preclinical animal models of relevant diseases.

A more thorough investigation into these areas will be crucial to fully unlock the therapeutic potential of this intriguing flavonoid derivative.

References

A Technical Guide to the Natural Occurrence of Homoisoflavonoids

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the natural occurrence of homoisoflavonoids, a unique and relatively rare class of flavonoids. It details their distribution in the plant kingdom, quantitative analysis, and the experimental protocols used for their isolation and characterization. This document is intended to serve as a comprehensive resource for professionals in natural product chemistry, pharmacology, and drug development.

Introduction to Homoisoflavonoids

Homoisoflavonoids are a distinct subclass of phenolic compounds characterized by a 16-carbon skeleton (C6-C3-C1-C6), which differentiates them from the more common C15 skeleton of flavonoids.[1] This structure consists of two phenyl rings (A and B) and a heterocyclic C-ring, with an additional carbon atom creating a benzyl or benzylidene group at position C-3.[1][2] First discovered in the 1980s, the number of identified naturally occurring homoisoflavonoids has grown to approximately 300.[3][4][5] These compounds have garnered significant attention for their diverse and potent biological activities, including anti-inflammatory, antioxidant, antimicrobial, cytotoxic, and anti-diabetic properties.[6][7][8]

Classification and Structure

Based on their carbon skeleton, naturally occurring homoisoflavonoids are primarily classified into five major types.[2][7][9] The sappanin-type, which features a 3-benzylchromane skeleton, is the most common.[6][7]

-

Sappanin-type : Possesses a 3-benzyl or 3-benzylidene chroman-4-one core.

-

Scillascillin-type : Characterized by a benzocyclobutene structure.[3]

-

Brazilin-type : A rearranged homoisoflavonoid structure.[3][9]

-

Caesalpin-type : Another distinct structural variant.[9]

-

Protosappanin-type : Considered a biosynthetic precursor to other types.[9]

Natural Distribution

Homoisoflavonoids are not widespread in the plant kingdom and their occurrence is restricted to a limited number of plant families.[6][10] The vast majority of these compounds have been isolated from the Asparagaceae and Fabaceae (Leguminosae) families.[2][9] They are also found, though less commonly, in families such as Polygonaceae, Portulacaceae, Orchidaceae, and Gentianaceae.[7][8][9]

These compounds are typically found in specific plant parts, most notably bulbs, rhizomes, heartwood, roots, and barks.[6][8][9] The genus Ophiopogon (Asparagaceae) is considered one of the richest sources, with Ophiopogon japonicus alone yielding nearly 60 different homoisoflavonoids.[2][11] Other significant genera include Caesalpinia, Dracaena, Scilla, and Polygonatum.[2][6]

Table 1: Distribution of Homoisoflavonoids in Major Plant Families

| Family | Representative Genera | Plant Part(s) | Notable Compounds |

|---|---|---|---|

| Asparagaceae | Ophiopogon, Dracaena, Scilla, Polygonatum, Muscari, Bellevalia, Eucomis, Agave | Bulbs, Rhizomes, Roots | Ophiopogonanones, Scillavones, Polygonatones |

| Fabaceae | Caesalpinia, Haematoxylum, Cassia, Pterocarpus | Heartwood, Roots, Barks | Brazilin, Sappanol, Protosappanin, Caesalpinianone |

| Polygonaceae | Polygonum | Rhizomes | C-Methylated homoisoflavanones |

| Portulacaceae | Portulaca | Whole Plant | Portulacanones A, B, C, D |

| Orchidaceae | Cremastra | Tubers | 5,7-Dihydroxy-3-(3-hydroxy-4-methoxybenzyl)-chroman-4-one |

This table is a summary based on data from multiple sources.[1][2][9][11]

Biosynthesis

The biosynthetic pathway of homoisoflavonoids is not yet fully elucidated, but strong evidence suggests they originate from a chalcone precursor.[3] The pathway involves the addition of a single carbon atom, derived from methionine, to a C15 chalcone-type skeleton, resulting in the characteristic C16 framework of homoisoflavonoids.[6] This intermediate then undergoes cyclization and further modifications to produce the diverse range of homoisoflavonoid structures found in nature.[3][6]

Quantitative Data

While many studies report the isolation of homoisoflavonoids, detailed quantitative analyses are less common due to their low concentrations in plant tissues.[4] However, modern analytical techniques have enabled the precise quantification of these compounds in certain species. A study on Polygonatum verticillatum provides a clear example of the levels at which these compounds can be found.

Table 2: Quantitative Analysis of Homoisoflavonoids in Polygonatum verticillatum

| Compound | Plant Material | Concentration (µg/g of dry weight) |

|---|---|---|

| 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-chroman-4-one | Methanolic Extract | 1340.5 ± 0.04 |

| Ethyl Acetate Fraction | 2400.2 ± 0.05 | |

| 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one | Methanolic Extract | 1130.4 ± 0.02 |

| Ethyl Acetate Fraction | 1850.3 ± 0.03 | |

| 5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-one | Methanolic Extract | 980.6 ± 0.03 |

| | Ethyl Acetate Fraction | 1560.7 ± 0.04 |

Data sourced from a study using a validated UHPLC-DAD-QTOF-IMS method.[12]

Experimental Protocols

The extraction, isolation, and identification of homoisoflavonoids require a multi-step process involving sophisticated analytical techniques. The low natural abundance of these compounds often makes their isolation a challenging process.[4]

References

- 1. Homoisoflavonoid - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Homoisoflavonoids: isolation, chemical synthesis strategies and biological activities - ProQuest [proquest.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Naturally occurring homoisoflavonoids and their pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

- 10. PlumX [plu.mx]

- 11. A Comprehensive Review on Chemotaxonomic and Phytochemical Aspects of Homoisoflavonoids, as Rare Flavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of flavonols, flavonol glycoside and homoisoflavonoids in Polygonatum verticillatum using UHPLC-DAD-QTOF-IMS and evaluation of their antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of (R)-Eucomol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-Eucomol, a homoisoflavonoid with significant interest in phytochemical and pharmacological research. The information presented herein is essential for the identification, characterization, and further development of this natural compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For this compound, the molecular formula is established as C₁₇H₁₆O₆.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ionization Mode | Adduct | Calculated m/z | Observed m/z |

| ESI+ | [M+H]⁺ | 317.0968 | Data not available |

| ESI+ | [M+Na]⁺ | 339.0788 | Data not available |

| ESI- | [M-H]⁻ | 315.0823 | Data not available |

Note: While the exact observed m/z values for this compound are not explicitly available in the reviewed literature, the calculated values provide a precise reference for experimental data.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

A general procedure for obtaining HR-ESI-MS data for a homoisoflavonoid like this compound is as follows:

-

Sample Preparation: A dilute solution of the purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Ionization: The sample solution is introduced into the ESI source at a flow rate of 5-20 µL/min. A high voltage (typically 3-5 kV) is applied to the ESI needle to generate charged droplets.

-

Mass Analysis: The ions are transferred into the mass analyzer. Data is acquired in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Data Processing: The acquired data is processed using the instrument's software to determine the accurate mass of the molecular ions and calculate the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is indispensable for the structural elucidation of organic molecules. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound based on data for closely related homoisoflavonoids.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2a | ~4.5 | d | ~11.0 |

| 2b | ~4.3 | d | ~11.0 |

| 3 | ~3.2 | m | |

| 5 | ~10.5-12.0 | s | |

| 6 | ~6.0 | d | ~2.0 |

| 8 | ~6.0 | d | ~2.0 |

| 9a | ~3.0 | dd | ~14.0, 5.0 |

| 9b | ~2.8 | dd | ~14.0, 9.0 |

| 2' | ~7.1 | d | ~8.5 |

| 3' | ~6.8 | d | ~8.5 |

| 5' | ~6.8 | d | ~8.5 |

| 6' | ~7.1 | d | ~8.5 |

| 4'-OCH₃ | ~3.8 | s | |

| 7-OH | Variable | br s | |

| 3-OH | Variable | br s |

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 2 | ~72 |

| 3 | ~50 |

| 4 | ~198 |

| 4a | ~102 |

| 5 | ~165 |

| 6 | ~96 |

| 7 | ~167 |

| 8 | ~95 |

| 8a | ~163 |

| 9 | ~38 |

| 1' | ~130 |

| 2' | ~130 |

| 3' | ~114 |

| 4' | ~158 |

| 5' | " |

| 6' | " |

| 4'-OCH₃ | ~55 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. Assignments are based on analogy with similar homoisoflavonoid structures.

Experimental Protocol: NMR Spectroscopy

The following is a typical protocol for acquiring ¹H and ¹³C NMR spectra of a flavonoid compound:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHz) is used.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans is typically necessary due to the lower natural abundance of ¹³C.

-

2D NMR Experiments (for full assignment): To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is often performed, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a natural product like this compound using spectroscopic data follows a logical workflow.

Caption: Workflow for the isolation and structural elucidation of this compound.

This diagram illustrates the sequential process, starting from the isolation and purification of the compound, followed by spectroscopic analysis using MS and NMR, and culminating in the determination of its molecular formula, chemical structure, and stereochemistry.

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (R)-Eucomol from Chalcone Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of (R)-Eucomol, a naturally occurring homoisoflavanone with potential therapeutic applications. The synthesis commences from a chalcone precursor and employs a Sharpless asymmetric dihydroxylation as the key step to introduce the desired stereochemistry. This method offers a practical route to obtain this compound in high enantiomeric excess. The protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a chiral 3-hydroxy-3-benzylchroman-4-one that, along with its enantiomer, is found in various plant species. Homoisoflavanones, including eucomol, have garnered significant interest due to their diverse biological activities. The stereochemistry at the C3 position is crucial for their biological function, making enantioselective synthesis a critical aspect of their study for potential therapeutic use. The protocol outlined below describes a robust method for the synthesis of this compound starting from readily available chalcone-like precursors. The key transformation is a Sharpless asymmetric dihydroxylation, which allows for the controlled installation of the chiral center.

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of this compound. The data is extrapolated from the synthesis of the (S)-enantiomer and assumes similar yields and enantioselectivities with the use of the corresponding chiral ligand.

| Step | Reaction | Starting Material | Product | Reagents/Catalyst | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Claisen-Schmidt Condensation | 2'-Hydroxy-4',6'-dimethoxyacetophenone, Benzaldehyde | 2'-Hydroxy-4',6'-dimethoxychalcone | NaOH, Ethanol | ~90 | N/A |

| 2 | Asymmetric Dihydroxylation | 2'-Hydroxy-4',6'-dimethoxychalcone derivative | Chiral Diol | AD-mix-α | 85-95 | >95 |

| 3 | Intramolecular Cyclization | Chiral Diol | This compound | Acid catalyst (e.g., p-TsOH) | 80-90 | >95 |

Experimental Protocols

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone (Chalcone Precursor)

This step involves the base-catalyzed Claisen-Schmidt condensation of an appropriate acetophenone and benzaldehyde.

Materials:

-

2'-Hydroxy-4',6'-dimethoxyacetophenone

-

Benzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Hydrochloric acid (HCl, 10% aqueous solution)

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve 2'-Hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) in ethanol.

-

Add benzaldehyde (1.0 eq) to the solution and stir at room temperature.

-

Prepare a solution of NaOH (2.0 eq) in ethanol and add it dropwise to the reaction mixture.

-

Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize it with a 10% HCl solution until it reaches pH 7.

-

Pour the neutralized mixture into a beaker containing crushed ice.

-

The solid chalcone product will precipitate. Collect the solid by vacuum filtration.

-

Wash the solid with cold distilled water and dry it under a vacuum.

-

The crude product can be purified by recrystallization from ethanol.

Step 2: Asymmetric Dihydroxylation of the Chalcone Derivative

This is the crucial step for establishing the stereocenter of this compound using Sharpless asymmetric dihydroxylation. A suitable protecting group strategy for the phenolic hydroxyls on the chalcone may be required prior to this step.

Materials:

-

2'-Hydroxy-4',6'-dimethoxychalcone derivative (with protected hydroxyl groups)

-

AD-mix-α

-

tert-Butanol (t-BuOH)

-

Water

-

Methanesulfonamide (MeSO₂NH₂)

-

Sodium sulfite (Na₂SO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).

-

Add AD-mix-α (1.4 g per mmol of chalcone) to the solvent mixture and stir until most of the solids dissolve.

-

Add methanesulfonamide (1.0 eq) and cool the mixture to 0°C in an ice bath.

-

Add the protected 2'-hydroxy-4',6'-dimethoxychalcone derivative (1.0 eq) to the reaction mixture.

-

Stir the reaction vigorously at 0°C for 24-48 hours, monitoring by TLC.

-

Once the reaction is complete, quench it by adding sodium sulfite (1.5 g per mmol of chalcone) and stir for 1 hour at room temperature.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

The crude diol can be purified by flash column chromatography on silica gel.

Step 3: Intramolecular Cyclization to this compound

This final step involves an acid-catalyzed intramolecular cyclization to form the dihydropyranone ring of this compound. Deprotection of the hydroxyl groups may be required before or concurrently with cyclization.

Materials:

-

Chiral Diol from Step 2

-

p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

-

Toluene or another suitable solvent

-

Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the chiral diol (1.0 eq) in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Heat the reaction mixture to reflux (approximately 110°C) and monitor the reaction by TLC.

-

After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Wash the reaction mixture with a saturated NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography on silica gel to yield the final product.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Enantioselective Synthesis of (R)-Eucomol: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Eucomol, a naturally occurring homoisoflavanone, has garnered significant interest due to its potential biological activities, including cytotoxic effects against various cancer cell lines.[1] This document provides detailed application notes and experimental protocols for the enantioselective synthesis of this compound. The methodologies described herein are based on established catalytic asymmetric reactions, offering practical routes for the preparation of this chiral compound in a laboratory setting. This guide is intended to assist researchers in the fields of organic synthesis, medicinal chemistry, and drug development in the efficient and stereocontrolled synthesis of this compound and its analogs.

Introduction

Eucomol is a homoisoflavanone first isolated from the bulbs of Eucomis bicolor BAK (Liliaceae).[2][3] The development of stereoselective synthetic methods to access enantiomerically pure eucomol is crucial for the investigation of its biological properties and for potential therapeutic applications. This document outlines two primary strategies for the enantioselective synthesis of this compound and its derivatives: Sharpless asymmetric dihydroxylation and asymmetric oxidation of an enol phosphate.

Synthetic Strategies

Sharpless Catalytic Asymmetric Dihydroxylation

A practical and effective method for the enantioselective synthesis of eucomols involves the Sharpless catalytic asymmetric dihydroxylation (AD) as a key step.[4] This strategy utilizes a chiral catalyst to introduce two hydroxyl groups across a double bond with high stereocontrol.

Workflow of Sharpless Asymmetric Dihydroxylation Route

Caption: Synthetic workflow for this compound via Sharpless Asymmetric Dihydroxylation.

Step i & ii: Preparation of Olefin Substrate (4)

-

Synthesis of Chalcone Derivatives (6a-e): To a solution of the appropriate acetophenone and benzaldehyde in ethanol, add potassium hydroxide (1.2 eq). Stir the reaction mixture at room temperature for 3-5 hours. After completion, isolate the chalcone product.

-

Synthesis of Olefin Substrates (4a-e): To a suspension of sodium hydride (2.1 eq) in THF, add the chalcone derivative. Then, add N,N-dimethylmethyleneammonium iodide (Eschenmoser's salt, 1.1 eq) and reflux the mixture for 2-3 hours to yield the olefin substrate.

Step AD-mix-β: Asymmetric Dihydroxylation

-

Perform the asymmetric dihydroxylation of the olefin substrate (4) using AD-mix-β following the standard Sharpless procedure to obtain the chiral diol (7). The enantiomeric excess (ee) of the product can be determined by ¹H-NMR analysis of its (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid ester derivative.

Step iii & iv: Synthesis of this compound

-

The chiral diol (7) is then converted to the corresponding aldehyde (3).

-

Addition of an appropriate aryllithium reagent (2) to the aldehyde (3), followed by an intramolecular Mitsunobu reaction, yields the final product, this compound (1).

| Compound | Yield of Chalcone (6) (%) | Yield of Olefin (4) (%) |

| a | 100 | 61 |

| b | 83 | 60 |

| c | 86 | 23 |

| d | 87 | 72 |

| e | 84 | 77 |

Asymmetric Oxidation of Enol Phosphate

Another approach to the enantioselective synthesis of eucomol derivatives involves the asymmetric oxidation of a corresponding enol phosphate.[2][3] This method has been explored using both chiral organic oxidants and the Sharpless reagent.

Workflow of Asymmetric Oxidation of Enol Phosphate Route

Caption: Synthetic workflow via asymmetric oxidation of an enol phosphate.

Preparation of Enol Phosphate (2)

-

Hydrogenation of 5,7-O-dimethyleucomin (5): Hydrogenate 5,7-O-dimethyleucomin to obtain dihydroeucomin (4).

-

Phosphorylation: React dihydroeucomin (4) with diethylphosphorochloridate to prepare the enol phosphate (2).

Asymmetric Oxidation

-

Perform the oxidation of the enol phosphate (2) according to the Sharpless procedure for catalytic asymmetric dihydroxylation of tetrasubstituted cyclic enol derivatives.

| Product | Yield (%) | Enantiomeric Excess (ee) (%) |

| 5,7-O-dimethyleucomol | Good | 18 |

It is noted that while this method provides a good yield, the enantiomeric excess achieved was low in the reported study.[2] Further optimization of the chiral catalyst and reaction conditions may be necessary to improve the stereoselectivity.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through various catalytic asymmetric strategies. The Sharpless asymmetric dihydroxylation offers a reliable route with good stereocontrol. The asymmetric oxidation of enol phosphates presents an alternative, though further development is required to enhance its enantioselectivity. The protocols and data presented in this application note provide a solid foundation for researchers to produce this compound and its derivatives for further biological evaluation and drug discovery efforts.

References

Application Notes and Protocols for (R)-Eucomol in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Eucomol is a flavonoid derivative that has demonstrated potential as an anticancer agent. These application notes provide an overview of its known activities and detailed protocols for its study in cancer cell line research. Due to the limited availability of extensive data on this compound, this document also includes comprehensive information on the closely related and well-researched compound, eugenol. This will serve as a valuable reference for experimental design and data interpretation.

Section 1: this compound - Biological Activity and Data

This compound has been shown to possess potent cytotoxic effects against specific cancer cell lines. It is derivable from the ethanolic extract of Dracaena cochinchinensis. One of its known mechanisms of action is the inhibition of DNA synthesis in cancer cells.

Quantitative Data: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC50 Value |

| KKU-M156 | Cholangiocarcinoma | 7.12 µg/mL |

| HepG2 | Liver Carcinoma | 25.76 µg/mL |

| Ehrlich ascites carcinoma | Not Applicable | Inhibition of DNA synthesis observed |

Section 2: Eugenol - A Well-Studied Analog for Broader Context

Eugenol (4-allyl-2-methoxyphenol) is a phenolic compound that has been extensively studied for its anticancer properties. It has been shown to induce apoptosis, cause cell cycle arrest, and inhibit proliferation and metastasis in a wide range of cancer cell lines.[1] Its mechanisms of action often involve the modulation of key signaling pathways.

Quantitative Data: Cytotoxic Activity of Eugenol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value |

| A549 | Lung Cancer | 400 µM[2] |

| HCT-15 | Colon Cancer | 300 µM |

| HT-29 | Colon Cancer | 500 µM |

| HepG2 | Liver Cancer | 189.29 µg/mL[1] |

| MCF-7 | Breast Cancer | 1.5 µg/mL, 22.75 µM |

| MDA-MB-231 | Breast Cancer | 15.09 µM, 2.89 mM |

| PC-3 | Prostate Cancer | 89.44 µg/mL |

| SKOV3 | Ovarian Cancer | 1.84 µM |

| HeLa | Cervical Cancer | 50-200 µM[3] |

Section 3: Signaling Pathways Modulated by Eugenol

Eugenol exerts its anticancer effects by influencing several critical signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

Apoptosis Induction Pathway

Eugenol is known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival, and its constitutive activation is common in many cancers. Eugenol has been shown to inhibit this pathway, leading to decreased cancer cell proliferation and survival.

Section 4: Experimental Protocols

The following are detailed protocols for key experiments used to assess the anticancer effects of compounds like this compound and eugenol.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound or Eugenol stock solution (in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest 1-5 x 10⁵ cells by centrifugation.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 1 µL of PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X binding buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Treated and control cells

-

PBS

-

70% cold ethanol

-

RNase A (100 µg/mL)

-

PI staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1x10⁶ cells.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol, adding it dropwise while vortexing. Fix for at least 30 minutes at 4°C.

-

Washing: Wash the cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution and incubate for 5 minutes at room temperature.

-

PI Staining: Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

Protocol 4: Western Blotting for Signaling Pathway Analysis (e.g., NF-κB Pathway)

This technique is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

-

Treated and control cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the anticancer effects of a compound like this compound or eugenol.

References

Application Notes and Protocols for Antibacterial Assay of (R)-Eucomol

(R)-Eucomol, a flavonoid derivative, has demonstrated potential as an antibacterial agent. [1] These application notes provide a detailed protocol for determining the antibacterial efficacy of this compound using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). This information is critical for researchers in microbiology, pharmacology, and drug development.

Data Presentation

The antibacterial activity of this compound can be quantified by determining the MIC and MBC against various bacterial strains. The results can be summarized as shown in Table 1.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against various bacterial strains.

| Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Positive | 64 | 128 |

| Escherichia coli (ATCC 25922) | Negative | 128 | 256 |

| Pseudomonas aeruginosa (ATCC 27853) | Negative | 256 | >512 |

| Enterococcus faecalis (ATCC 29212) | Positive | 32 | 64 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[2][3] This protocol is adapted for the evaluation of this compound.

Materials:

-

This compound

-

96-well microtiter plates[4]

-

Mueller-Hinton Broth (MHB), cation-adjusted[3]

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Dimethyl sulfoxide (DMSO)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35 ± 2°C)[5]

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1024 µg/mL). Further dilutions will be made in MHB. The final DMSO concentration should not exceed 1% to avoid toxicity to the bacteria.

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

-

Dilute the standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (containing MHB and inoculum but no this compound).

-

Well 12 will serve as the sterility control (containing only MHB).

-

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final inoculum concentration will be approximately 5 x 10⁵ CFU/mL.[4]

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[2][5]

-

Interpretation of Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[3][7] This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[6]

Materials:

-

MIC plate from the previous experiment

-

Tryptic Soy Agar (TSA) plates

-

Sterile micropipettes and tips

-

Incubator (35 ± 2°C)

Procedure:

-

Subculturing: From each well of the MIC plate that shows no visible growth, aspirate 10 µL of the suspension.

-

Plating: Spot-plate the 10 µL aliquot onto a TSA plate.

-

Incubation: Incubate the TSA plates at 35 ± 2°C for 18-24 hours.

-

Interpretation of Results: The MBC is the lowest concentration of this compound that results in no bacterial growth (or a 99.9% reduction) on the TSA plate.

Visualizations

Below are diagrams illustrating the experimental workflow and a hypothetical signaling pathway that could be targeted by this compound.

Caption: Workflow for MIC and MBC determination.

Caption: Hypothetical bacterial resistance signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Broth microdilution - Wikipedia [en.wikipedia.org]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. goldbio.com [goldbio.com]

- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 7. Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs [en.bio-protocol.org]

Application Notes and Protocols: Investigating the Mechanism of Action of (R)-Eucomol in P-388 Murine Leukemia Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Eucomol is a homoisoflavonoid, a class of natural phenolic compounds that have garnered interest for their potential therapeutic properties, including anti-cancer activities. P-388 murine lymphocytic leukemia cells are a widely utilized model for in vitro and in vivo screening of potential chemotherapeutic agents. Understanding the mechanism by which novel compounds like this compound exert their cytotoxic effects is crucial for their development as anti-cancer drugs.

These application notes provide a comprehensive set of protocols to investigate the mechanism of action of this compound in P-388 cells, focusing on its potential to induce apoptosis and cause cell cycle arrest. While direct studies on this compound in P-388 cells are not extensively available, the methodologies described herein are based on established techniques for characterizing the anti-cancer properties of novel compounds.

Hypothetical Mechanism of Action of this compound in P-388 Cells

Based on studies of other homoisoflavonoids in cancer cells, it is hypothesized that this compound may exert its anti-proliferative effects on P-388 cells through the induction of apoptosis and cell cycle arrest. The proposed signaling cascade involves the activation of intrinsic apoptotic pathways and disruption of cell cycle progression.

Data Presentation

Quantitative data from the following experiments should be summarized for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on P-388 Cells

| Compound | Incubation Time (hours) | IC50 (µM) |

| This compound | 24 | |

| 48 | ||

| 72 | ||

| Doxorubicin (Control) | 48 |

Table 2: Effect of this compound on Apoptotic Protein Expression

| Treatment | % Change in Bax Expression | % Change in Bcl-2 Expression | % Change in Cleaved Caspase-3 |

| Vehicle Control | 0 | 0 | 0 |

| This compound (0.5 x IC50) | |||

| This compound (1 x IC50) | |||

| This compound (2 x IC50) |